dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate]
Description
IUPAC Name
The compound is formally designated as spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one, 2′,4′,5′,7′-tetrabromo-4,5,6,7-tetrachloro-3′,6′-dihydroxy-, aluminum salt (3:2) . This name reflects the spirocyclic structure formed by the fusion of an isobenzofuran and xanthene systems, along with bromine and chlorine substituents on the aromatic rings.
Structural Features
The molecule consists of:
- Spiro System : A bicyclic core where an isobenzofuran (isobenzofuran-1(3H)-one) is fused to a xanthene ring system.
- Halogenation :
- Bromine Substituents : Four bromine atoms at positions 2′, 4′, 5′, and 7′ on the xanthene moiety.
- Chlorine Substituents : Four chlorine atoms at positions 4, 5, 6, and 7 on the isobenzofuran ring.
- Aluminum Coordination : Three benzoate ligands (each bearing bromine and chlorine substituents) coordinate to two aluminum ions, forming a 3:2 molar ratio of ligand to metal.
Molecular Formula and SMILES
The SMILES string highlights the coordination between aluminum ions and the benzoate ligands, along with the brominated and chlorinated aromatic systems.
CAS Registry Number and EINECS Classification
CAS and EINECS Designations
The compound is registered under:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 15876-58-1 | |
| EINECS Number | 240-012-5 | |
| UNII | ZK64F7XSTX |
These identifiers are critical for regulatory compliance and cross-referencing in chemical databases.
Synonyms and Industrial Designations
Functional Classification
The compound is classified as:
Properties
CAS No. |
15876-58-1 |
|---|---|
Molecular Formula |
C60H6Al2Br12Cl12O15 |
Molecular Weight |
2404.9 g/mol |
IUPAC Name |
dialuminum;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/3C20H4Br4Cl4O5.2Al/c3*21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;;/h3*1-2,29H,(H,31,32);;/q;;;2*+3/p-6 |
InChI Key |
SYHCUZIBEFBVNF-UHFFFAOYSA-H |
SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Al].[Al] |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Al+3].[Al+3] |
Origin of Product |
United States |
Biological Activity
Dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] is a complex organometallic compound with significant interest in biological and chemical research due to its unique structure and potential applications. This compound is characterized by its high molecular weight and the presence of multiple halogenated groups which may influence its biological activity.
Chemical Characteristics
- Molecular Formula : CHAlBrO
- Molecular Weight : 1991.6 g/mol
- CAS Number : 15876-58-1
- Appearance : Powder
Biological Activity
The biological activity of dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] is primarily associated with its potential as a pigment and its interactions at the cellular level. The halogenated components suggest a possible role in photodynamic therapy and as an agent in various biochemical assays.
- Cellular Interaction : The compound shows potential for interaction with cell membranes due to its lipophilic nature. This may facilitate its uptake in cells where it could exert cytotoxic effects or influence cellular signaling pathways.
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.
- Photodynamic Activity : The presence of bromine and chlorine atoms may enhance the compound's ability to generate reactive oxygen species (ROS) upon light activation, making it a candidate for photodynamic therapy applications.
Toxicological Profile
The toxicity of dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] has not been extensively studied; however, the presence of heavy metals and halogens raises concerns regarding its safety profile:
| Parameter | Value/Description |
|---|---|
| Water Solubility | 778.1 μg/L at 25°C |
| LogP | 4.29 at 25°C |
| Density | 2.136 g/cm³ at 20°C |
Case Studies
- In Vitro Studies : Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cell lines through ROS generation. Further research is required to confirm these effects specifically for dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate].
- Environmental Impact : Research on similar aluminum-based compounds suggests that they can bioaccumulate in aquatic systems. The ecological implications of their use as pigments must be evaluated.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of halogenated xanthene-based aluminum complexes. Key structural variations among analogs include differences in halogen substitution (bromine, chlorine, iodine) and ligand configuration, which influence their optical properties, stability, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Halogen Impact on Stability :
- The target compound’s tetrabromo-tetrachloro substitution confers superior resistance to photodegradation compared to dibromo (CAS 84041-67-8) or triiodo (CI 45430) analogs .
- Bromine’s higher electronegativity and atomic radius enhance steric shielding and electron-withdrawing effects, reducing oxidative breakdown .
Optical Properties :
- Increased halogenation shifts absorption spectra toward longer wavelengths. The target compound exhibits a deep red hue (λₘₐₓ ~520 nm), whereas dibromo analogs (CAS 84041-67-8) display lighter pink tones (λₘₐₓ ~480 nm) .
Table 2: Performance Metrics
Preparation Methods
Bromination and Chlorination of Xanthene Derivatives
The ligand backbone is derived from 3-oxoxanthen-9-yl benzoate, which undergoes sequential halogenation.
Tetrabromination at Positions 2,4,5,7
Bromination is typically performed using bromine () or (NBS) in acetic acid or dichloromethane. Patent US7572916B2 highlights the use of thionyl chloride () as a chlorinating agent in similar systems, though bromination may require harsher conditions (e.g., 60–80°C for 12–24 hours). Excess bromine ensures complete substitution at the 2,4,5,7 positions.
Tetrachlorination of the Benzoate Moiety
The benzoate ring is chlorinated using gas or sulfuryl chloride () in the presence of a Lewis acid catalyst (e.g., ). Reaction conditions must avoid over-chlorination, which could lead to byproducts.
Oxidation to Form the 6-Oxido Group
The 6-hydroxy group on the xanthene ring is oxidized to a ketone using potassium permanganate () or chromium trioxide () in acidic media. This step is critical for enhancing the ligand’s ability to coordinate with aluminum.
Purification and Isolation
Crude halogenated intermediates are purified via recrystallization from methanol or ethanol. The final ligand, 2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid, is isolated as a sodium salt () to facilitate subsequent lake formation.
Lake Formation with Aluminum
Precipitation of the Aluminum Lake
The sodium salt of the ligand is reacted with aluminum sulfate () or aluminum chloride () in aqueous solution. The reaction proceeds via metathesis:
Critical parameters include:
Aging and Filtration
The precipitate is aged for 4–6 hours at 60°C to improve crystallinity, then filtered and washed with deionized water to remove residual salts.
Post-Synthesis Processing
Drying and Micronization
The wet filter cake is dried at 80–100°C and ground to a fine powder (particle size <10 µm) using jet milling or ball milling.
Quality Control
-
Purity : Analyzed via HPLC (>98% purity required for cosmetic use).
-
Metal Content : Atomic absorption spectroscopy confirms aluminum content (theoretical: 2.24 wt%).
-
Halogen Analysis : X-ray fluorescence (XRF) verifies bromine and chlorine levels.
Industrial-Scale Production Considerations
Large-scale synthesis (e.g., 100–500 kg batches) requires:
-
Reactor Design : Glass-lined or stainless steel reactors resistant to halogen corrosion.
-
Waste Management : Bromine and chlorine byproducts are neutralized with sodium thiosulfate () before disposal.
-
Yield Optimization : Typical yields range from 65–75%, with losses occurring during filtration and purification.
Comparative Analysis of Synthesis Routes
| Parameter | Laboratory-Scale Method | Industrial-Scale Method |
|---|---|---|
| Reaction Volume | 1–5 L | 500–2000 L |
| Bromination Time | 24 hours | 18 hours (with excess ) |
| Aluminum Source | ||
| Final Particle Size | 5–10 µm | 2–5 µm |
| Typical Purity | 95–97% | 98–99% |
Challenges and Mitigation Strategies
-
Halogenation Selectivity :
-
Aluminum Coordination Inconsistencies :
-
Environmental and Safety Concerns :
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate], and how can reaction progress be monitored?
- Methodology :
- Use tetrahydrofuran (THF) as the solvent and triethylamine (Et₃N) as a base to deprotonate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) to detect product formation and byproducts .
- Purification involves filtration to remove triethylammonium chloride salts, followed by solvent evaporation and column chromatography for isolation .
- Critical Parameters :
| Parameter | Value/Procedure | Purpose |
|---|---|---|
| Reaction Time | 3 days at room temperature | Ensures complete ligand binding |
| Solvent | THF | High solubility of intermediates |
| Monitoring Method | TLC | Real-time tracking of reaction |
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology :
- Employ single-crystal X-ray diffraction (SC-XRD) for structural elucidation. Use the SHELX system (e.g., SHELXL for refinement) due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data .
- Validate hydrogen bonding and halogen interactions using Fourier difference maps and residual density analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic and crystallographic data for this compound?
- Methodology :
- Cross-validate SC-XRD results with NMR (¹H/¹³C) and mass spectrometry. For example, discrepancies in bond lengths (e.g., Al–O vs. Al–Cl) may arise from dynamic effects in solution vs. solid-state rigidity.
- Use SHELXL's constraints/restraints to refine disordered regions, ensuring crystallographic models align with spectroscopic observations .
- Case Example :
- If NMR suggests axial symmetry but XRD shows distorted geometry, consider temperature-dependent crystallography or DFT calculations to model dynamic behavior.
Q. What strategies optimize ligand substitution reactions to minimize halogenated byproducts?
- Methodology :
- Pre-functionalize the xanthene-benzoate ligand to reduce steric hindrance during aluminium coordination.
- Employ stoichiometric control (e.g., 1:3 Al-to-ligand ratio) and slow addition of aluminium precursors to prevent oligomerization .
- Data-Driven Approach :
| Variable Tested | Outcome | Optimization Insight |
|---|---|---|
| Fast Al addition | High byproduct formation (~40%) | Slow addition reduces oligomers |
| Excess ligand | Improved yield (>85%) | Ensures complete Al coordination |
Q. How can computational modeling complement experimental data for electronic property analysis?
- Methodology :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) based on SC-XRD coordinates. Compare with UV-Vis spectra to validate charge-transfer transitions.
- Tools like Gaussian or ORCA can model the ligand-to-metal charge transfer (LMCT) processes, aiding in interpreting absorption bands .
Compound Identification & Registration
Q. What CAS registry numbers are associated with variants of this compound, and how do they differ structurally?
- Key Identifiers :
| CAS Number | Structural Variation | Registration Date |
|---|---|---|
| 15876-58-1 | Tetrachlorobenzoate substituent | 31/05/2018 |
| 15876-39-8 | Non-tetrachlorinated benzoate variant | 31/05/2018 |
| 97889-89-9 | Undisclosed derivative (likely stereoisomer) | 31/05/2018 |
Troubleshooting in Characterization
Q. Why might X-ray refinement yield high R-factors, and how can this be mitigated?
- Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
